Boc-Leu-OSu

Catalog No.
S682897
CAS No.
3392-09-4
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-OSu

CAS Number

3392-09-4

Product Name

Boc-Leu-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)

InChI Key

WXRGJQZMGGGTSS-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Leu-OSu;3392-09-4;Boc-L-leucinehydroxysuccinimideester;Boc-L-LeucineN-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-leucineN-hydroxysuccinimideester;AmbotzBAA5770;N-Boc-Leu-(Succinimidyl)OH;15454_ALDRICH;SCHEMBL3752138;15454_FLUKA;MolPort-003-926-804;ZINC1576298;4017AB;CB-344;AKOS016003058;AM81885;AK-81129;HE062331;KB-48345;ST2412707;K-0046;TERT-BUTYL(S)-[1-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]-3-METHYLBUTYL]CARBAMATE

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Coupling Agent:

  • Boc-Leu-OSu acts as a convenient and efficient coupling agent for the formation of amide bonds between peptides. The N-hydroxysuccinimide (NHS) ester group reacts readily with the primary amine of another peptide, forming a stable amide bond.
  • Boc-Leu-OSu allows for the targeted introduction of the amino acid leucine into peptides. The leucine residue is protected by the tert-butyloxycarbonyl (Boc) group, ensuring its selective participation in the coupling reaction.

Site-Specific Modification of Proteins:

  • Boc-Leu-OSu can be used for the site-directed modification of proteins containing primary amines. The NHS ester group reacts selectively with the amine groups, enabling the conjugation of leucine at specific locations on the protein.

Antibody-Drug Conjugates (ADCs):

  • Boc-Leu-OSu plays a role in the development of ADCs, which are therapeutic agents combining antibodies with cytotoxic drugs. The leucine residue introduced by Boc-Leu-OSu can serve as a linker between the antibody and the drug molecule.

Boc-Leu-OSu, or N-alpha-Boc-L-leucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It is a derivative of leucine, an essential amino acid, and is commonly used in peptide synthesis due to its ability to activate carboxylic acids for coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under acidic conditions.

Boc-Leu-OSu is primarily utilized in peptide coupling reactions, where it acts as an activated ester. The presence of the N-hydroxysuccinimide moiety enhances the reactivity of the carboxyl group, facilitating its reaction with amines to form amide bonds. Typical reactions include:

  • Peptide Bond Formation: Boc-Leu-OSu reacts with amines to produce dipeptides or longer peptides.
  • Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, allowing access to the free amino group for further reactions.

While Boc-Leu-OSu itself may not exhibit significant biological activity, its derivatives and the peptides synthesized using it can have various biological functions. Leucine is known for its role in protein synthesis and regulation of metabolic pathways. Peptides containing leucine have been studied for their potential roles in muscle growth, insulin signaling, and as bioactive compounds in pharmaceuticals.

Several methods exist for synthesizing Boc-Leu-OSu:

  • Direct Coupling: Leucine is reacted with N-hydroxysuccinimide in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form Boc-Leu-OSu.
  • Solid Phase Peptide Synthesis: Boc-Leu-OSu can be introduced during solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
  • Ball-Milling Techniques: Recent studies have shown that environmentally friendly ball-milling techniques can yield Boc-Leu-OSu with high efficiency and reduced solvent usage .

Boc-Leu-OSu is widely used in:

  • Peptide Synthesis: It serves as a key intermediate for producing peptides in research and pharmaceutical applications.
  • Drug Development: Peptides synthesized using Boc-Leu-OSu are explored for therapeutic uses, including hormone replacement therapies and targeted drug delivery systems.
  • Bioconjugation: Its reactive ester allows for bioconjugation with proteins or other biomolecules.

Boc-Leu-OSu shares structural similarities with other activated esters used in peptide synthesis. Below are some comparable compounds:

Compound NameStructureUnique Features
N-alpha-Boc-Lys-OSuC₁₈H₃₁N₃O₆Contains lysine; used for synthesizing peptides with basic residues.
N-alpha-Boc-Phe-OSuC₁₅H₁₉N₂O₆Contains phenylalanine; important for aromatic interactions in peptides.
N-alpha-Boc-Asp-OSuC₁₅H₁₉N₂O₇Contains aspartic acid; useful for synthesizing negatively charged peptides.

Uniqueness of Boc-Leu-OSu

Boc-Leu-OSu is unique due to its specific application in synthesizing leucine-containing peptides, which play crucial roles in muscle metabolism and protein synthesis. Its stability under various conditions and ease of deprotection make it a preferred choice among researchers.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.16343649 g/mol

Monoisotopic Mass

328.16343649 g/mol

Heavy Atom Count

23

Other CAS

3392-09-4

Dates

Modify: 2023-08-15

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